(R)-2-Amino-2-(2-chlorophenyl)acetic acid
Overview
Description
(R)-2-Amino-2-(2-chlorophenyl)acetic acid is a chiral amino acid derivative characterized by the presence of a chlorine atom on the phenyl ring and an amino group attached to the alpha carbon. This compound is known for its significance in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the resolution of racemic mixtures or asymmetric synthesis. One common approach involves the enantioselective synthesis using chiral catalysts to obtain the (R)-enantiomer selectively.
Industrial Production Methods: In an industrial setting, large-scale production may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: (R)-2-Amino-2-(2-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Amine oxide from oxidation.
Amine from reduction.
Substituted phenyl derivatives from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its enantiopure form is valuable in asymmetric synthesis.
Biology: In biological research, (R)-2-Amino-2-(2-chlorophenyl)acetic acid is used as a tool to study enzyme-substrate interactions and protein binding. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In the medical field, this compound has potential applications in drug development. Its chiral nature makes it suitable for creating enantiomerically pure drugs, which can have improved efficacy and reduced side effects.
Industry: In industry, this compound is used in the production of various pharmaceuticals and fine chemicals. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it valuable in the manufacturing of enantiomerically pure substances.
Mechanism of Action
The mechanism by which (R)-2-Amino-2-(2-chlorophenyl)acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the context in which the compound is used.
Comparison with Similar Compounds
(S)-2-Amino-2-(2-chlorophenyl)acetic acid
2-Amino-2-(3-chlorophenyl)acetic acid
2-Amino-2-(4-chlorophenyl)acetic acid
Uniqueness: (R)-2-Amino-2-(2-chlorophenyl)acetic acid is unique due to its specific stereochemistry and the position of the chlorine atom on the phenyl ring. This distinct structure can lead to different biological activities and chemical properties compared to its similar compounds.
Properties
IUPAC Name |
(2R)-2-amino-2-(2-chlorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIZLNPFTRQPSF-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363944 | |
Record name | D-(+)-(2-Chlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86169-24-6 | |
Record name | D-(+)-(2-Chlorophenyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86169-24-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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